molecular formula C10H10ClN3S B14898237 2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine

2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine

Cat. No.: B14898237
M. Wt: 239.73 g/mol
InChI Key: PBGWSIHRSBOGMO-UHFFFAOYSA-N
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Description

2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a thioether linkage to a methylated imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine typically involves the nucleophilic substitution reaction of 2-chloro-3-chloromethylpyridine with 1-methyl-1H-imidazole-2-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, potassium carbonate, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

  • **2-Chloro-3-((1H-imidazol-2-yl)thio)methyl)pyridine
  • **2-Chloro-3-(((1-methyl-1H-benzimidazol-2-yl)thio)methyl)pyridine
  • **2-Chloro-3-(((1-methyl-1H-imidazol-4-yl)thio)methyl)pyridine

Uniqueness

2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine is unique due to the specific positioning of the chloro and thioether groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the imidazole ring also influences its interaction with biological targets, potentially enhancing its therapeutic properties .

Properties

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

2-chloro-3-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine

InChI

InChI=1S/C10H10ClN3S/c1-14-6-5-13-10(14)15-7-8-3-2-4-12-9(8)11/h2-6H,7H2,1H3

InChI Key

PBGWSIHRSBOGMO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC2=C(N=CC=C2)Cl

Origin of Product

United States

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